molecular formula C7H10N2O3 B2726998 Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate CAS No. 2113339-86-7

Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate

Cat. No. B2726998
CAS RN: 2113339-86-7
M. Wt: 170.168
InChI Key: ZALMFRNZFCMZIL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process is usually optimized to improve yield, reduce cost, and minimize environmental impact.


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within a molecule and the types of bonds between atoms .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the mechanism of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It can also involve studying the compound’s stability under various conditions .

Scientific Research Applications

Enantioselective Synthesis and Oxazole Formation

Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate serves as a foundational structure in the synthesis of various oxazole derivatives. Research led by Takuji Magata et al. (2017) highlights the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing the compound's utility in producing high optical purity oxazoles through Pd-catalyzed amide coupling. This study emphasizes the potential of this compound derivatives in the construction of macrocyclic azole peptides, underlining the importance of precise synthesis techniques for the development of complex organic molecules (Magata et al., 2017).

Structural and Spectral Characterization

The compound's utility extends to structural and spectral characterization, offering insights into molecular configurations and reaction mechanisms. Heng-Shan Dong and B. Quan (2000) focused on the structural analysis of Ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, a derivative of the this compound, elucidating its crystalline structure and stabilizing interactions. Such studies contribute to a deeper understanding of molecular interactions and the development of materials with tailored properties (Dong & Quan, 2000).

Synthetic Modifications and Antimicrobial Study

Significant advancements have been made in modifying this compound to enhance its biological activity. For instance, Desai, Bhatt, and Joshi (2019) explored synthetic modifications of the compound to assess antimicrobial activities. Through structural modification and comprehensive antimicrobial testing, their research contributes to the ongoing search for new antimicrobial agents, showcasing the compound's potential as a backbone for therapeutic development (Desai, Bhatt, & Joshi, 2019).

Novel Synthetic Pathways and Catalysis

Research into this compound also explores novel synthetic pathways and catalysis mechanisms. The work by Xue-Feng Zhu, J. Lan, and O. Kwon (2003) presents an expedient phosphine-catalyzed annulation method to produce highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate, demonstrating innovative approaches to harnessing the compound's chemistry for generating structurally diverse and complex molecules (Zhu, Lan, & Kwon, 2003).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and reactivity. It also includes information on safe handling and storage practices .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, development of improved synthesis methods, or exploration of new applications for the compound .

properties

IUPAC Name

ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4-9-7(8-2)12-5/h4H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALMFRNZFCMZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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